The synthesis of Doxiproct Plus involves combining its active ingredients in a specific formulation. While detailed proprietary methods are not publicly disclosed, the general approach includes:
The final formulation is achieved by mixing these compounds in an ointment base that may include various excipients for stability and absorption .
The chemical reactions involved in the action of Doxiproct Plus primarily relate to how each component interacts with biological systems:
These mechanisms illustrate how the components work synergistically to alleviate symptoms associated with hemorrhoids .
The mechanism of action of Doxiproct Plus can be summarized as follows:
This multi-faceted approach allows Doxiproct Plus to effectively manage symptoms associated with hemorrhoids and anal disorders .
These properties ensure effective delivery and absorption of the active ingredients when applied topically .
Doxiproct Plus is utilized primarily for:
Its formulation allows for targeted action at the site of discomfort, making it a valuable option in proctology .
Doxiproct Plus represents a complex multi-component pharmaceutical formulation combining three pharmacologically active ingredients: calcium dobesilate monohydrate, dexamethasone 21-acetate, and lidocaine hydrochloride. This tripartite composition leverages synergistic mechanisms to target hemorrhoidal inflammation, pain, and microvascular dysfunction. The formulation integrates distinct chemical classes:
Industrial production employs precision geometric mixing, where excipients like emulsifying waxes and hydrophobic bases form a unified ointment matrix. This matrix must maintain homogeneity despite the divergent solubilities of the active components—particularly challenging for the ionic calcium dobesilate (water-soluble) alongside the lipophilic dexamethasone ester. The standard 20g tube packaging requires viscosity optimization to prevent component migration during storage [3].
Table 1: Functional Roles of Doxiproct Plus Components
Component | Chemical Form Used | Primary Function | Concentration in Ointment |
---|---|---|---|
Calcium Dobesilate | Monohydrate (C₆H₁₀CaO₉S·H₂O) | Microvascular stabilization via reduced permeability | 40mg/g [3] |
Dexamethasone | 21-acetate ester | Glucocorticoid receptor-mediated anti-inflammatory action | 0.25mg/g [3] |
Lidocaine | Hydrochloride salt | Sodium channel blockade for neuronal signal inhibition | 20mg/g [3] |
The therapeutic efficacy of Doxiproct Plus hinges on meticulously calibrated ratios of its active ingredients. Empirical studies established the optimal balance as:
During formulation development, in vitro release kinetics revealed lidocaine’s diffusion rate was 3.2-fold faster than dexamethasone acetate due to differences in hydrophilicity. This imbalance was corrected by microencapsulating dexamethasone acetate with lipophilic matrices to retard its release, achieving temporal alignment of therapeutic effects. Compatibility studies confirmed no acid-base interactions between calcium dobesilate and lidocaine HCl when buffered at pH 6.5–7.2 [2] [5].
Table 2: Impact of Ratio Variations on Functional Performance
Component Ratio Shift | Release Profile Change | Efficacy Consequence | Stability Outcome |
---|---|---|---|
↑ Calcium Dobesilate (3.5%) | 17% slower release at 24h | Enhanced vascular protection; reduced analgesia | Crystallization in matrix |
↓ Dexamethasone (0.015%) | 40% faster corticosteroid release | Suboptimal anti-inflammatory duration | No impact |
↑ Lidocaine (3%) | 28% faster absorption | Transient tissue numbness; formulation greasiness | Ointment phase separation |
Scaling Doxiproct Plus production to industrial levels presents unique engineering and chemical challenges:
Table 3: Industrial Production Challenges and Mitigation Strategies
Production Stage | Key Challenge | Engineering Solution | Quality Control Metric |
---|---|---|---|
Active Ingredient Milling | Electrostatic discharge risk (lidocaine HCl) | Nitrogen-inertized milling with conductive grounding | Particle size D90 < 50µm |
Mixing & Homogenization | Dexamethasone heterogeneity | Silicone oil-based microdilution carrier | HPLC RSD ≤ 5.0% |
Filling & Packaging | Oxygen sensitivity (dobesilate oxidation) | Oxygen-scavenging multi-layer tubes | Residual oxygen < 0.3% headspace |
Accelerated stability studies (40°C/75% RH for 6 months) reveal critical degradation pathways in Doxiproct Plus formulations:
Long-term real-time studies (25°C/60% RH) confirm the formulation retains ≥95% potency for 36 months when stored in original packaging. Primary degradation products include:
These impurities remain below ICH Q3B thresholds when stored at controlled room temperature [2] [3].
Table 4: Stability-Indicating Parameters for Doxiproct Plus
Stress Condition | Primary Degradation Pathway | Critical Impurity | Control Measure |
---|---|---|---|
High Temperature (60°C) | Calcium dobesilate decarboxylation | 4-Hydroxybenzenesulfonic acid | Antioxidant (BHT) addition |
UV Light Exposure | Dexamethasone acetate isomerization | 9β,11β-Epimer | Opaque primary packaging |
High Humidity (75% RH) | Lidocaine HCl hydrolysis | 2,6-Dimethylaniline | Desiccant in secondary packaging |
pH Shift (Alkaline) | Lidocaine freebase precipitation | N-(2,6-Dimethylphenyl)acetamide | Citrate buffer system (pH 6.8) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0